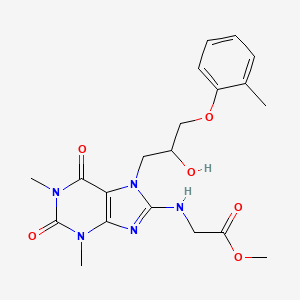

![molecular formula C8H6O3S B2966198 4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid CAS No. 1227210-42-5](/img/structure/B2966198.png)

4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

Overview

Description

“4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid” is a chemical compound . Thiophenes are an important class of heterocyclic compounds, being widely used as building blocks in many agrochemicals and pharmaceuticals .

Synthesis Analysis

A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .Chemical Reactions Analysis

The high valent dioxomolybdenum (VI) complex MoO2Cl2 can also catalyse FC reactions; thus, thiophene was acylated by several 4-substituted benzoyl chlorides in the presence of 20 mol% of MoO2Cl2, without a solvent, to give 2-thienyl ketones .Scientific Research Applications

Antimicrobial Activity

A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized and screened for their in vitro antimicrobial activity . Good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus, was observed for most of the compounds tested .

Antifungal Activity

The synthesized compounds were also screened for their in vitro antifungal activity . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry, including antifungal properties .

Anti-inflammatory Properties

Thiophene and its substituted derivatives have been reported to possess anti-inflammatory properties . This makes them an important class of heterocyclic compounds in the field of medicinal chemistry .

Antioxidant Properties

Thiophene and its substituted derivatives have been reported to possess antioxidant properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Antitumor Activity

This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor activity have been found .

Anticoagulant Activity

Compounds with anticoagulant activity have been found among the functional derivatives of this heterocyclic fragment .

Kinases Inhibiting Activity

Thiophene and its substituted derivatives have been reported to possess kinases inhibiting activity . This makes them an important class of heterocyclic compounds in the field of medicinal chemistry .

Liquid Crystal Applications

A new type of liquid crystal core unit, 5,6-dihydro-4H-cyclopenta[b]thiophene, was designed and synthesized . This framework was found to be beneficial for the formation of columnar phases .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, particularly against methicillin-resistant staphylococcus aureus .

Mode of Action

It’s worth noting that related compounds have been used as non-fullerene electron acceptors in the field of organic electronics .

Result of Action

Related compounds have shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus .

properties

IUPAC Name |

4-oxo-5,6-dihydrocyclopenta[b]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3S/c9-5-1-2-6-4(5)3-7(12-6)8(10)11/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBZMGGOMWCGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1SC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

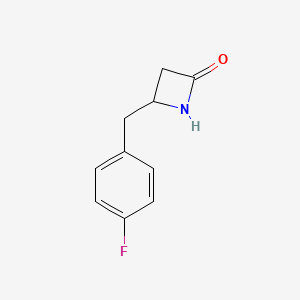

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)

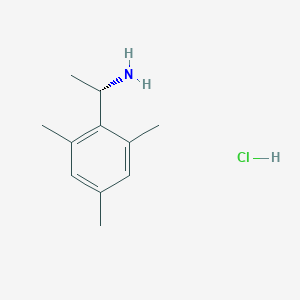

![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)

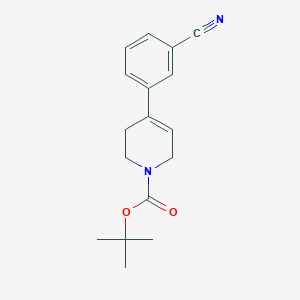

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2966127.png)

![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2966128.png)

![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)

![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2966136.png)

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2966138.png)